Dde-Dab(Fmoc)-OH

Description

BenchChem offers high-quality Dde-Dab(Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dde-Dab(Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

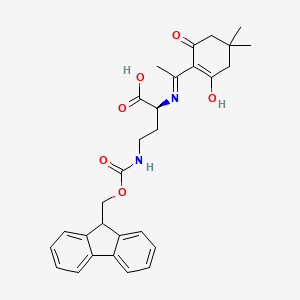

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)31-23(27(34)35)12-13-30-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,32H,12-16H2,1-3H3,(H,30,36)(H,34,35)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQZWPYGWVUUEH-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N[C@@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Technical Guide: Chemical Properties and Applications of Dde-Dab(Fmoc)-OH

[1]

Executive Summary

Dde-Dab(Fmoc)-OH (

This configuration is critical for strategies requiring backbone modification ,

Part 1: Chemical Identity & Physiochemical Properties[3]

Structural Specifications

The molecule features a four-carbon aminobutyric acid backbone.[1][3] The orthogonality arises from the distinct cleavage mechanisms of its protecting groups: the Dde group on the

| Property | Specification |

| Chemical Name | |

| CAS Number | 1263045-85-7 |

| Molecular Formula | |

| Molecular Weight | 504.58 g/mol |

| Solubility | Soluble in DMF, DCM, NMP, DMSO; Sparingly soluble in water.[1] |

| Appearance | White to off-white powder |

| Purity Standard | |

| Storage | 2-8°C, desiccated.[1] Protect from light. |

Stability Profile

-

Acid Stability: Stable to TFA (95%). Compatible with Boc chemistry cleavage conditions.

-

Base Stability:

-

Secondary Amines (Piperidine): Dde is stable; Fmoc is cleaved.[4]

-

Primary Amines (Hydrazine): Dde is cleaved; Fmoc is unstable (cleaved).

-

-

Thermal Stability: Stable at room temperature during coupling; avoid prolonged heating >60°C in basic solutions to prevent Dde migration.

Part 2: Orthogonality & Deprotection Logic[1][2][4]

The utility of Dde-Dab(Fmoc)-OH hinges on the "One-Way" orthogonality between Dde and Fmoc.[1] While Dde survives Fmoc removal, standard Dde removal (Hydrazine) will strip Fmoc groups.[5]

The Orthogonality Paradox

Researchers often assume mutual orthogonality. However, hydrazine is a potent nucleophile that removes Fmoc. To remove Dde while preserving Fmoc (e.g., for specific N-terminal modification while keeping side chains protected), one must use the Hydroxylamine/Imidazole method.[1][5]

Mechanistic Visualization

The following diagram illustrates the cleavage pathways and the "safe" routes for selective deprotection.

Figure 1: Reaction pathways for Dde and Fmoc deprotection.[1] Note that standard Hydrazine treatment cleaves both groups, necessitating Hydroxylamine for selective Dde removal in the presence of Fmoc.[5]

Part 3: Applications in Complex Peptide Synthesis[4][6]

Synthesis of -Peptides and PNA Mimics

Dde-Dab(Fmoc)-OH is the "backbone" unit for synthesizing peptides coupled through the

-

Coupling: The

-carboxyl couples to the resin/chain. -

Elongation: Fmoc removal (Piperidine) exposes the

-amine. -

Extension: The peptide chain grows off the side chain.

-

Termination: The

-amine (Dde) remains protected until the very end, where it can be capped or labeled.

Branched Peptide Scaffolds

Used to create "reverse" branches where the N-terminus is the branch point.

-

Protocol: Incorporate Dde-Dab(Fmoc)-OH. Remove Fmoc. Build Branch A. Remove Dde (selectively).[5] Build Branch B (or cap).

Part 4: Experimental Protocols

Standard Coupling

Dab derivatives can be sterically less demanding than

-

Reagents: DIC/Oxyma Pure or HATU/DIPEA.

-

Stoichiometry: 3-4 equivalents relative to resin loading.[1]

-

Time: 45–60 minutes at Room Temperature.

-

Monitoring: Kaiser Test (Blue = Free amine).

Selective Fmoc Removal (Standard)

-

Reagent: 20% Piperidine in DMF (v/v).

-

Cycle:

-

Treat with solution for 3 minutes. Drain.

-

Treat with fresh solution for 10 minutes. Drain.

-

Wash DMF (5x).[5]

-

-

Note: Dde is completely stable under these conditions.

Selective Dde Removal (The "Expert" Method)

To remove Dde without touching Fmoc (or sensitive glycosylations), avoid hydrazine. Use the Hydroxylamine method [1].[5][6]

-

Reagent Preparation:

-

Protocol:

-

Verification: UV monitoring at 290 nm (disappearance of Dde indazole byproduct) is difficult; rely on Kaiser test or micro-cleavage HPLC.

Standard Dde Removal (Hydrazine)

Use this only if Fmoc groups are absent or if global deprotection of amines is desired.

Part 5: Troubleshooting & Stability

Dde Migration

Problem: In the presence of free primary amines (e.g.,

-

Perform Dde removal as the last step before cleavage if possible.

-

Use ivDde (isovaleryl-Dde) if migration is observed, as the steric bulk prevents migration. However, if Dde-Dab(Fmoc)-OH is the only available building block, ensure short deprotection times and immediate coupling of the revealed amine.[1]

Dab Lactamization

Problem: Diaminobutyric acid is prone to intramolecular cyclization to form a lactam (pyrrolidin-2-one) if the

-

Order of Operations: Never leave the

-amine free while the -

Since this molecule is Dde-Dab(Fmoc)-OH, the

-amine is Fmoc protected during the initial coupling of the

Workflow Diagram: Branching Strategy

Figure 2: Strategic workflow for using Dde-Dab(Fmoc)-OH to construct side-chain extended peptides with specific N-terminal modifications.

References

-

Diaz-Mochon, J. J., et al. (2004).[5] Selective Removal of Dde and ivDde Protecting Groups. Organic Letters, 6(7), 1127-1129.[1]

-

Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779.[1] [8][9]

-

Augustyns, K., et al. (1998).[5] The use of the Dde protecting group in the synthesis of DOTA-conjugated peptides. Journal of Peptide Science, 4(6), 411-416.[1]

-

Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group.[1] Tetrahedron Letters, 37(15), 2625-2628.[1]

Sources

- 1. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

A Senior Application Scientist's Guide to Dde-Dab(Fmoc)-OH: Principles and Protocols for Advanced Peptide Synthesis

Executive Summary: In the landscape of modern peptide chemistry, the synthesis of complex, non-linear, and specifically modified peptides is paramount for advancing therapeutic and diagnostic frontiers. The strategic use of orthogonally protected amino acids is the cornerstone of this endeavor. This guide provides an in-depth technical exploration of N-α-Fmoc-N-γ-Dde-L-2,4-diaminobutyric acid (Dde-Dab(Fmoc)-OH), a versatile building block that enables precise, site-specific modifications. We will dissect its molecular architecture, the mechanism of its selective deprotection, and its critical applications, providing field-proven protocols for its successful implementation in solid-phase peptide synthesis (SPPS).

The Principle of Orthogonality in Peptide Synthesis

The art of peptide synthesis lies in the controlled and sequential formation of amide bonds. To prevent unwanted side reactions, such as self-coupling or branching at reactive side chains, chemists employ protecting groups (PGs).[1] An ideal PG strategy relies on the concept of "orthogonality," where different classes of PGs can be removed under specific conditions without affecting others present in the molecule.[1][2] This allows for the selective unmasking of a functional group at a precise step in the synthesis for further modification.

The most common strategy in modern SPPS is the Fmoc/tBu approach, where the temporary N-α-Fmoc group is removed by a base (e.g., piperidine), while the more permanent side-chain protecting groups (e.g., Boc, tBu) are removed at the end of the synthesis with strong acid (e.g., trifluoroacetic acid, TFA).[1] Dde-Dab(Fmoc)-OH introduces a third layer of orthogonality, providing a side-chain amine protected by the Dde group, which is stable to both piperidine and TFA but can be selectively cleaved by dilute hydrazine.[3][4] This unique feature is the key to its utility.

The Molecular Toolkit: Deconstructing Dde-Dab(Fmoc)-OH

The power of Dde-Dab(Fmoc)-OH lies in the distinct roles of its three core components. Understanding each part is essential to appreciating its function.

Caption: Molecular architecture of Dde-Dab(Fmoc)-OH.

-

The Dab Core (L-2,4-Diaminobutyric Acid): Dab is a non-proteinogenic amino acid featuring a side chain with a primary amine.[5][6] Its shorter side chain compared to the more commonly used Lysine provides a different spatial arrangement, which can be critical for the final conformation and biological activity of a peptide, as demonstrated in structure-activity relationship studies of antibiotics like polymyxins.[5]

-

The N-α-Fmoc Group (9-fluorenylmethoxycarbonyl): This is the temporary protecting group for the α-amino function, the cornerstone of Fmoc-based SPPS. It is quantitatively removed by treatment with a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), to allow for the subsequent amino acid coupling.

-

The N-γ-Dde Group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): This group protects the side-chain amine.[4][] Its defining feature is its stability towards the basic conditions of Fmoc removal and the acidic conditions of final resin cleavage, establishing its orthogonal nature.[4]

Mechanism of Action: The Chemistry of Selective Dde Cleavage

The selective removal of the Dde group is most commonly achieved with a dilute solution of hydrazine. The reaction proceeds via a nucleophilic attack by hydrazine on one of the carbonyl groups of the Dde ring, followed by an intramolecular cyclization. This process releases the free amine on the Dab side chain and forms a stable, innocuous pyrazole byproduct.[4]

Caption: Simplified mechanism of hydrazine-mediated Dde cleavage.

This specific reactivity allows a researcher to pause the linear elongation of the peptide, unmask the Dab side chain while the peptide remains anchored to the solid support, perform a specific chemical transformation, and then, if desired, resume the peptide synthesis.

Core Applications in Drug Discovery and Research

The ability to selectively deprotect the Dab side chain on-resin opens a vast array of possibilities for creating complex and functional peptides.

Caption: Workflow for applications of Dde-Dab(Fmoc)-OH.

-

Branched and Dendrimeric Peptides: After Dde removal, the newly exposed side-chain amine can serve as an initiation point for the synthesis of a second, distinct peptide chain, leading to branched structures. This is invaluable for creating synthetic vaccines, multivalent ligands, and drug delivery systems.

-

On-Resin Cyclization: Cyclic peptides often exhibit enhanced stability against proteases and improved receptor binding affinity compared to their linear counterparts. The side-chain amine of Dab can be reacted with an activated C-terminal carboxyl group or the side chain of another amino acid (e.g., Asp or Glu) to form a stable lactam bridge while the peptide is still on the resin.[8]

-

Site-Specific Labeling and Conjugation: For diagnostics, imaging, and mechanistic studies, the precise placement of a label is critical. Dde-Dab(Fmoc)-OH allows for the attachment of fluorophores (e.g., fluorescein), quenchers for FRET analysis, biotin for affinity purification, or chelating agents at a specific, predetermined site in the peptide sequence.[9] This strategy is also fundamental in the development of peptide-drug conjugates.[10]

Field-Proven Experimental Protocols

Trustworthiness in synthesis comes from robust, validated protocols. The following methodologies are standard in the field for the use of Dde-Dab(Fmoc)-OH.

Protocol: Standard Incorporation into SPPS

The coupling of Dde-Dab(Fmoc)-OH follows standard procedures for Fmoc-SPPS.

-

Resin Preparation: Start with a deprotected N-terminal amine on the peptide-resin. Swell the resin in DMF.

-

Activation: In a separate vessel, pre-activate 4 equivalents (eq.) of Dde-Dab(Fmoc)-OH with a suitable coupling reagent (e.g., 3.95 eq. HBTU/HOBt or HATU) and a base (e.g., 8 eq. DIPEA or NMM) in DMF for 5-10 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.

Causality Check: Pre-activation is crucial for efficient coupling and to minimize potential side reactions, including racemization. The use of excess reagents ensures the reaction goes to completion.

Protocol: Selective On-Resin Dde Group Cleavage

This protocol is performed on the fully assembled, N-terminally protected peptide-resin.

-

N-Terminal Protection: Crucially , if the N-terminal Fmoc group is present, it will be cleaved by hydrazine. To avoid this, the N-terminal amine must be protected with a hydrazine-stable group, typically by reacting it with Boc-anhydride after the final Fmoc deprotection.[2][11]

-

Resin Preparation: Swell the peptide-resin in DMF.

-

Deprotection Solution: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.[3]

-

Cleavage Reaction: Add the 2% hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 3 minutes.[11]

-

Drain and Repeat: Drain the solution and repeat the hydrazine treatment two more times (total of 3 x 3-minute treatments).[3][11]

-

Washing: Wash the resin extensively with DMF (5-7 times) to completely remove hydrazine and the Dde-pyrazole byproduct. The resin is now ready for side-chain modification.

Causality Check: Multiple short treatments are more effective and generate fewer side products than a single prolonged treatment. Thorough washing is essential as residual hydrazine can interfere with subsequent chemical steps.

Critical Considerations & Troubleshooting

-

Dde Migration: Under certain conditions, particularly during repeated piperidine treatments for Fmoc removal in long syntheses, the Dde group has been observed to migrate from one amine to another (e.g., to an unprotected Lysine side chain).[12]

-

The ivDde Alternative: To combat migration and stability issues, a more sterically hindered version, ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl), was developed.[11][13] Fmoc-Dab(ivDde)-OH is more stable to piperidine and is recommended for complex or lengthy syntheses.[14] It is removed under similar hydrazine conditions.

-

Hydrazine Concentration: While 2% is standard, some difficult deprotections may benefit from increasing the concentration to 4%.[15] However, concentrations above this are generally avoided as they can cause side reactions, such as peptide cleavage at Glycine residues.[11]

Quantitative Analysis: Deprotection Conditions

While yields are sequence-dependent, the following table summarizes common deprotection conditions and their general applicability.

| Parameter | Standard Condition | Optimized/Alternative | Rationale & Notes |

| Reagent | 2% Hydrazine Monohydrate in DMF | 4% Hydrazine in DMF | Standard is effective for most cases. Higher concentration can improve efficiency for stubborn cases but increases risk of side reactions.[11][15] |

| Reaction Time | 3 x 3 minutes | 3 x 10 minutes | Shorter, repeated treatments are preferred to minimize side reactions. Longer times may be needed for hindered sequences. |

| Temperature | Room Temperature | Room Temperature | The reaction is typically rapid and does not require heating. |

| Alternative Reagent | N/A | Hydroxylamine HCl / Imidazole in NMP | Provides an alternative cleavage method that can offer better orthogonality with Fmoc groups in some contexts.[8][11] |

Conclusion

Dde-Dab(Fmoc)-OH is more than just a protected amino acid; it is an enabling tool for chemical innovation in peptide science. Its unique orthogonal protection scheme provides researchers with the precise control needed to venture beyond linear sequences into the realm of complex, multifunctional peptide architectures. By understanding its chemical principles and employing validated protocols, scientists and drug development professionals can effectively leverage Dde-Dab(Fmoc)-OH to construct novel peptide-based therapeutics, diagnostics, and research tools with enhanced functionality and purpose-designed structures.

References

- Fmoc-Dab(Dde)-OH - (CAS 235788-61-1) - Amino Acids - BOC Sciences.

- The Role of Fmoc-Dab(Boc)-OH in Advanced Peptide Synthesis. (2026-01-16).

- A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers - Organic & Biomolecular Chemistry. (2015-12-08).

- Protecting Groups in Peptide Synthesis | Biosynth.

- Strategies for the synthesis of labeled peptides - PubMed.

- A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group - Benchchem.

- Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates | Request PDF - ResearchG

- Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 - Sigma-Aldrich.

- Optimizing the removal of an ivDde protecting group - Biotage. (2023-01-30).

- Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups - Aapptec Peptides.

- Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC. (2025-09-18).

- Investigation on the stability of the Dde protecting group used in peptide synthesis: migr

- Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 - Sigma-Aldrich.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- The Importance of Peptide Modifications with L-2,4-Diaminobutyric Acid Dihydrochloride.

Sources

- 1. biosynth.com [biosynth.com]

- 2. peptide.com [peptide.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. peptide.com [peptide.com]

- 12. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 14. Fmoc-Dab(ivDde)-OH Novabiochem 607366-21-2 [sigmaaldrich.com]

- 15. biotage.com [biotage.com]

An In-depth Technical Guide to Nα-Dde-Nγ-Fmoc-L-diaminobutyric acid (Dde-Dab(Fmoc)-OH)

This guide provides a comprehensive overview of Dde-Dab(Fmoc)-OH, a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, strategic applications, and detailed protocols for the effective use of this versatile amino acid derivative.

Core Concepts: Understanding Dde-Dab(Fmoc)-OH

At its heart, Dde-Dab(Fmoc)-OH is a derivative of L-2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid containing two amino groups. The strategic placement of two distinct and orthogonally stable protecting groups, 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) on the α-amino group and 9-fluorenylmethoxycarbonyl (Fmoc) on the γ-amino group, is what makes this reagent exceptionally valuable in solid-phase peptide synthesis (SPPS).

Molecular Profile

A precise understanding of the molecular characteristics of Dde-Dab(Fmoc)-OH is fundamental for its application.

| Property | Value | Source(s) |

| Molecular Weight | 504.59 g/mol | [1] |

| Molecular Formula | C₂₉H₃₂N₂O₆ | [1] |

| CAS Number | 1263045-85-7 | [1] |

| Synonyms | N-alpha-Dde-N-gamma-Fmoc-L-2,4-diaminobutyric acid, Dde-Dab(Fmoc) | [1] |

The Principle of Orthogonality

The cornerstone of Dde-Dab(Fmoc)-OH's utility is the concept of orthogonal protection. In the context of peptide synthesis, this means that one protecting group can be selectively removed in the presence of the other, allowing for site-specific modifications of the peptide chain.

-

The Fmoc group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotection step is a routine part of the iterative cycle of amino acid addition in Fmoc-based SPPS.

-

The Dde group , conversely, is stable to the basic conditions used for Fmoc removal. It is selectively cleaved under mildly acidic or hydrazinolytic conditions. The most common method for Dde removal is treatment with a dilute solution of hydrazine in DMF.[2]

This differential stability allows for the elongation of the peptide chain via standard Fmoc chemistry, followed by the selective deprotection of the Dab side chain for further modification, such as branching or the attachment of labels.

Strategic Applications in Peptide Synthesis

The unique architecture of Dde-Dab(Fmoc)-OH opens up a plethora of possibilities for the synthesis of complex peptides.

Synthesis of Branched Peptides

One of the primary applications of Dde-Dab(Fmoc)-OH is the creation of branched peptides. By incorporating this amino acid into a growing peptide chain, the γ-amino group of the Dab residue can serve as an attachment point for a second, distinct peptide chain. This is invaluable for creating constructs such as:

-

Epitope mimetics: Presenting multiple copies of an antigenic peptide to elicit a stronger immune response.

-

Drug delivery systems: Conjugating a therapeutic peptide to a cell-penetrating peptide.

-

Enzyme inhibitors: Designing branched peptides that can occupy multiple binding pockets of an enzyme.

Site-Specific Labeling and Conjugation

The ability to selectively deprotect the γ-amino group of the Dab residue on the solid support allows for the precise attachment of a wide array of molecules, including:

-

Fluorophores and quenchers: For studying peptide conformation and binding via Förster Resonance Energy Transfer (FRET).

-

Biotin: For affinity purification and detection.

-

Polyethylene glycol (PEG): To improve the pharmacokinetic properties of therapeutic peptides.

-

Small molecule drugs: To create peptide-drug conjugates.

Experimental Protocols: A Field-Proven Guide

The following protocols are designed to provide a robust framework for the successful application of Dde-Dab(Fmoc)-OH in Fmoc-SPPS.

Workflow for Branched Peptide Synthesis

The following diagram illustrates the overall workflow for the synthesis of a branched peptide using Dde-Dab(Fmoc)-OH.

Caption: Workflow for branched peptide synthesis using Dde-Dab(Fmoc)-OH.

Step-by-Step Methodologies

The coupling of Dde-Dab(Fmoc)-OH to the resin-bound peptide follows standard Fmoc-SPPS protocols.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Activation and Coupling:

-

Pre-activate a 3-5 fold molar excess of Dde-Dab(Fmoc)-OH with a suitable coupling agent (e.g., HCTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

Causality: The pre-activation step is crucial for efficient coupling and to minimize the risk of side reactions. A molar excess of the amino acid and coupling reagents drives the reaction to completion.

This step is the key to unlocking the potential of Dde-Dab(Fmoc)-OH.

-

Resin Preparation: Ensure the N-terminus of the peptide is protected (e.g., with an Fmoc group from the previous coupling step).

-

Washing: Wash the resin thoroughly with DMF.

-

Dde Deprotection:

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine and the cleaved Dde-adduct.

Self-Validation: The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry. The disappearance of the Dde-protected peptide and the appearance of the free amine-containing peptide confirms successful deprotection.

Following Dde deprotection, the newly liberated γ-amino group is ready for modification.

-

Coupling of the Second Chain/Label: Follow the standard coupling protocol outlined in section 3.2.1 to attach the desired amino acid, peptide chain, or label to the Dab side chain.

-

Resin Washing and Drying: Wash the resin with dichloromethane (DCM) and dry under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the amino acid composition of your peptide. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[6]

-

Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

-

Isolation: Centrifuge the precipitated peptide, decant the ether, and dry the peptide pellet.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Analytical Characterization: Ensuring Success

Rigorous analytical characterization is paramount to validate the synthesis of the desired peptide.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is indispensable for both monitoring the progress of the synthesis and for purifying the final product. The introduction of a branch point or a bulky label will typically result in a significant shift in the retention time of the peptide, providing a clear indication of a successful modification.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight of the synthesized peptide. For branched peptides, the observed mass should correspond to the sum of the masses of the main chain and the side chain, minus the mass of water lost during peptide bond formation.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS can be used to sequence the peptide and confirm the location of the branch point. The fragmentation pattern will show characteristic b- and y-ions for both the main and side chains, originating from the Dab residue.[7]

Field-Proven Insights and Troubleshooting

-

Incomplete Dde Deprotection: If Dde removal is incomplete, increase the concentration of hydrazine (up to 10%), the reaction time, or the number of treatments. However, be mindful that prolonged exposure to hydrazine can lead to side reactions.

-

Lactamization: While less common with Dde-Dab(Fmoc)-OH, related derivatives like Fmoc-Dab(Mtt)-OH have been shown to be prone to intramolecular cyclization (lactam formation) during activation.[8] To mitigate this, use efficient coupling reagents and minimize the pre-activation time.

-

Aggregation: Branched peptides can be more prone to aggregation during synthesis. Using microwave-assisted SPPS can help to overcome these steric challenges and improve coupling efficiency.[1]

Conclusion

Dde-Dab(Fmoc)-OH is a powerful and versatile tool in the arsenal of the peptide chemist. Its unique orthogonal protecting group strategy enables the rational design and synthesis of complex, multi-functional peptides that would be otherwise difficult to access. A thorough understanding of its chemical properties, coupled with the implementation of robust and validated protocols, will empower researchers to push the boundaries of peptide-based drug discovery and biomedical research.

References

-

Advanced ChemTech. Dde-Dab(Fmoc)-OH.

-

Bachem. Solid Phase Peptide Synthesis (SPPS) explained.

-

CEM Corporation. Microwave Synthesis of Branched Peptides with Fmoc-Lys(iVDde)-OH.

-

Aapptec Peptides. Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups.

-

BenchChem. A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group.

-

Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

-

Request PDF. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution.

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

-

ACS Publications. On-Resin Photochemical Decarboxylative Arylation of Peptides.

-

Organic & Biomolecular Chemistry. A practical method for the synthesis of peptoids containing both lysine-type and arginine-type monomers.

-

PubMed. Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry.

-

AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal.

-

PubMed Central. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction.

-

Mascot. Peptide fragmentation.

-

Biotage. Optimizing the removal of an ivDde protecting group.

-

CCS Chemistry. Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization.

-

Sigma-Aldrich. Selecting Orthogonal Building Blocks.

-

OSU Chemistry. Mass spectrometry of peptides and proteins.

-

YouTube. BroadE: Fundamentals of peptide and protein mass spectrometry.

-

ChemPep. Fmoc Solid Phase Peptide Synthesis.

-

Sigma-Aldrich. Selecting Orthogonal Building Blocks.

Sources

- 1. kohan.com.tw [kohan.com.tw]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. biotage.com [biotage.com]

- 5. peptide.com [peptide.com]

- 6. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mascot help: Peptide fragmentation [matrixscience.com]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Dde-Dab(Fmoc)-OH

This technical monograph serves as a definitive guide to Dde-Dab(Fmoc)-OH , a specialized orthogonal building block used in advanced solid-phase peptide synthesis (SPPS). Unlike the standard Fmoc-Dab(Dde)-OH, this isomer enables a "Side-Chain First" synthetic strategy, offering unique control over branched and cyclic peptide architectures.

Advanced Orthogonal Strategies in Peptide Chemistry

Chemical Identity & Specifications

The precise identification of this isomer is critical, as it is the "inverse" of the standard SPPS reagent. Ensure your procurement logs match the CAS number below to avoid catastrophic synthesis failures (e.g., inadvertent backbone cleavage).

| Parameter | Technical Specification |

| Chemical Name | N-α-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-γ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid |

| Common Name | Dde-Dab(Fmoc)-OH |

| CAS Number | 1263045-85-7 |

| Molecular Formula | C₂₉H₃₂N₂O₆ |

| Molecular Weight | 504.59 g/mol |

| Solubility | Soluble in DMF, DCM, NMP |

| Purity Requirement | ≥ 98% (HPLC) to minimize truncated sequences |

| Appearance | White to off-white powder |

Critical Distinction: Do not confuse with Fmoc-Dab(Dde)-OH (CAS 235788-61-1) .

Dde-Dab(Fmoc)-OH (This Compound): α-Amine = Dde protected (Hydrazine labile); γ-Amine = Fmoc protected (Base labile). Used for branching off the side chain while capping the N-terminus.

Fmoc-Dab(Dde)-OH (Standard): α-Amine = Fmoc protected; γ-Amine = Dde protected. Used for backbone elongation while masking the side chain.

Mechanistic Insight: The Inverse Orthogonal Strategy

The utility of Dde-Dab(Fmoc)-OH lies in its ability to reverse the standard polarity of protection. In a typical Fmoc-SPPS workflow, the backbone is extended via base-labile deprotection (Piperidine). However, by placing the base-stable Dde group on the α-amine, the N-terminus remains "capped" during Piperidine treatments.

This allows the researcher to:

-

Couple Dde-Dab(Fmoc)-OH to the resin-bound peptide.

-

Selectively remove the side-chain Fmoc using Piperidine.[1][2]

-

Build a complex branch or cycle on the side chain (γ-position).

-

Remove the α-Dde using Hydrazine only after the branch is complete, allowing the main backbone to continue.

Stability Matrix

Understanding the chemical compatibility is paramount for protocol design:

| Reagent | Effect on α-Dde (N-Terminus) | Effect on γ-Fmoc (Side Chain) | Result |

| 20% Piperidine / DMF | Stable | Cleaved | Selective Side-Chain Exposure |

| 2% Hydrazine / DMF | Cleaved | Cleaved (Slowly/Partially) | Non-Selective (Avoid if Fmoc present) |

| 95% TFA (Acid) | Stable | Stable | Peptide Cleavage from Resin |

Expert Insight: Because Hydrazine attacks both Dde and Fmoc, you cannot selectively remove the α-Dde if the γ-Fmoc is still present. You must follow the workflow: Fmoc Removal (Branching)

Dde Removal (Backbone Extension).

Experimental Protocols

Synthesis Workflow Visualization

The following diagram illustrates the "Branch-First" logic required when using Dde-Dab(Fmoc)-OH.

Figure 1: The "Inverse Orthogonal" workflow. Note that the side chain is manipulated while the main chain is paused by the Dde cap.

Step-by-Step Protocol: Branched Peptide Synthesis

Reagents:

-

Coupling: HATU or PyBOP (Avoid HBTU if possible to reduce racemization).

-

Fmoc Deprotection: 20% Piperidine in DMF.[2]

-

Dde Deprotection: 2% Hydrazine monohydrate in DMF.

Procedure:

-

Coupling of Dde-Dab(Fmoc)-OH:

-

Dissolve Dde-Dab(Fmoc)-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.

-

Add to resin-bound peptide. React for 45–60 minutes.

-

Validation: Kaiser Test (Ninhydrin) should be negative (Yellow/Colorless).

-

-

Selective Side-Chain Deprotection (Fmoc Removal):

-

Wash resin with DMF (3x).

-

Treat with 20% Piperidine/DMF for 5 minutes, then drain. Repeat for 10 minutes.

-

Note: The α-Dde group is stable under these conditions.[2] The γ-amine is now free.

-

-

Side-Chain Modification (Branching):

-

Perform standard coupling cycles on the free γ-amine to build your branch (e.g., attaching a dye, a fatty acid, or a secondary peptide chain).

-

Crucial: Ensure the final residue of the branch is not Fmoc-protected if you plan to remove Dde next, or ensure it is capped with a stable group (e.g., Acetyl, Boc).

-

-

α-Dde Removal (Backbone Restart):

-

Wash resin thoroughly with DMF.

-

Treat with 2% Hydrazine in DMF (2 x 10 minutes).

-

Observation: The solution may turn slightly yellow due to the formation of the indazole byproduct.

-

Wash: Wash extensively with DMF (5x) followed by DCM (3x) to remove all hydrazine traces. Hydrazine can interfere with subsequent HBTU/HATU couplings.

-

-

Backbone Elongation:

-

The α-amine is now free. Proceed with standard Fmoc-amino acid couplings.

-

Troubleshooting & Critical Risks

Dde Migration (The "Transamination" Risk)

A known side reaction in Diamino acids (Dap, Dab, Lys) involves the migration of the Dde group from one amine to another.

-

Risk Scenario: When the γ-Fmoc is removed (Step 2), the newly freed γ-NH₂ is a nucleophile. It can attack the α-Dde group, transferring the Dde to the side chain and leaving the α-amine free.

-

Consequence: Loss of orthogonality. Subsequent couplings will occur on the α-amine (premature backbone extension) rather than the side chain.

-

Mitigation:

-

Minimize Base Exposure: Keep Piperidine deprotection times strictly to the necessary minimum (e.g., 2 x 5 min).

-

Solvent Choice: Some reports suggest using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc removal reduces migration compared to Piperidine [1].

-

Alternative: If migration proves persistent, switch to the sterically hindered analog ivDde (if available in this specific isomer configuration), though Dde-Dab(Fmoc)-OH is the commercially standard form.

-

Lactamization

Diaminobutyric acid (Dab) is prone to intramolecular lactamization (forming a 5-membered pyrrolidone ring) when the γ-amine is free and the C-terminus is activated.

-

Safety Net: Since Dde-Dab(Fmoc)-OH is coupled to the resin before the γ-amine is freed, the C-terminal carboxyl is already an amide bond (stable). Lactamization risk is significantly lower than during solution-phase synthesis, but prolonged exposure to base should still be minimized.

References

-

Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Science.

-

Advanced ChemTech. (n.d.). Product Specifications: Dde-Dab(Fmoc)-OH.

-

Merck / MilliporeSigma. (n.d.). Novabiochem® Peptide Synthesis Protocols: Orthogonal Protecting Groups.

-

BenchChem. (2025).[2] A Comparative Guide to Dde and Fmoc Protecting Groups in Peptide Synthesis.

Sources

Authored by a Senior Application Scientist

An In-Depth Technical Guide to the Solubility of Dde-Dab(Fmoc)-OH in Dimethylformamide (DMF)

Foreword: From Empirical Art to Predictive Science in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the seamless execution of each coupling step is paramount to achieving high purity and yield of the final peptide. The foundation of a successful coupling reaction is the complete and rapid dissolution of the incoming protected amino acid in the chosen solvent. For Fmoc-based chemistry, N,N-Dimethylformamide (DMF) remains the workhorse solvent due to its excellent solvating properties for a wide range of peptide-related compounds.[1][2] This guide focuses on a specific, yet critical, building block: Nα-Fmoc-Nγ-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-2,4-diaminobutyric acid, or Dde-Dab(Fmoc)-OH . The orthogonal Dde protecting group on the side chain allows for selective deprotection and subsequent modification, making this reagent invaluable for synthesizing branched or cyclized peptides.[3][4]

However, its utility is fundamentally tied to its solubility. Incomplete dissolution can lead to inaccurate concentration calculations, clogged fluidics in automated synthesizers, and, most critically, failed coupling reactions, introducing deletions in the peptide sequence. This document moves beyond simple statements of "it dissolves" to provide a deeper understanding of the physicochemical principles governing the solubility of Dde-Dab(Fmoc)-OH in DMF, offering field-proven protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Decoding the Molecular Interactions: Solute and Solvent Properties

The solubility of Dde-Dab(Fmoc)-OH in DMF is governed by the classic principle of "like dissolves like," driven by a synergy of intermolecular forces between the solute and the solvent.

The Solute: Dde-Dab(Fmoc)-OH - A Molecule of Contrasting Moieties

Dde-Dab(Fmoc)-OH is a complex molecule with distinct regions that contribute to its overall solubility profile. Its molecular weight is approximately 504.6 g/mol .[5][6]

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This large, aromatic, and nonpolar group is essential for temporary Nα-amino protection in SPPS.[7][8] Its significant hydrophobicity is a primary driver for solubility in organic solvents like DMF.

-

The Dab (2,4-diaminobutyric acid) Core: This non-proteinogenic amino acid provides the backbone and the side-chain for modification. The free carboxylic acid group offers a site for hydrogen bonding.

-

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) Group: This protecting group is attached to the γ-amino group of the Dab side chain.[4] While it contains polar carbonyl groups, its overall character is largely nonpolar and bulky, further enhancing its affinity for aprotic organic solvents.

The Solvent: N,N-Dimethylformamide (DMF)

DMF is a polar aprotic solvent. This means it has a significant dipole moment, allowing it to solvate charged species, but it lacks acidic protons and does not act as a hydrogen bond donor.

-

Polarity: DMF's high dielectric constant helps to overcome the lattice energy of the crystalline Dde-Dab(Fmoc)-OH solid.

-

Hydrogen Bond Acceptor: The oxygen atom of the carbonyl group in DMF can act as a hydrogen bond acceptor, interacting favorably with the carboxylic acid proton of the amino acid derivative.

-

Dispersion Forces: The methyl groups and the overall organic nature of DMF allow for effective van der Waals and dispersion force interactions with the large, nonpolar Fmoc and Dde groups.[2]

The combination of these properties makes DMF an exceptional solvent for most Fmoc-amino acids, efficiently solvating both the polar and nonpolar regions of the molecule.[9][10]

Solubility Profile and Quantitative Data

This observation allows for a semi-quantitative estimation of its solubility.

-

Molar Mass of Dde-Dab(Fmoc)-OH: ~504.6 g/mol [5]

-

Calculation: (1 mmol / 2 mL) = 0.5 M (or 0.5 mmol/mL)

-

Conversion to g/L: 0.5 mol/L * 504.6 g/mol ≈ 252 g/L

This indicates a very high solubility under standard laboratory conditions.

| Parameter | Value | Source / Comment |

| Compound | Dde-Dab(Fmoc)-OH | - |

| Molecular Formula | C₂₉H₃₂N₂O₆ | [5][6] |

| Molecular Weight | 504.6 g/mol | [5][6] |

| Solvent | N,N-Dimethylformamide (DMF) | - |

| Estimated Solubility | ~0.5 M (~252 g/L) at RT | Based on analog data |

| Appearance in Solution | Clear, colorless to pale yellow solution | Lab Observation |

Key Influencing Factors:

-

Purity of DMF: The quality of the solvent is critical. DMF can degrade over time to form dimethylamine and formic acid.[1] Dimethylamine, being a secondary amine, can cause premature deprotection of the Fmoc group, while acidic impurities can affect the stability of the solute. Always use high-purity, amine-free DMF.[11]

-

Water Content: While DMF is hygroscopic, small amounts of water generally do not precipitate Fmoc-amino acids. However, excessive water can reduce solvating power for the nonpolar moieties and potentially hydrolyze activated species during coupling.

-

Temperature: Solubility of solids in liquids generally increases with temperature. Gentle warming can aid dissolution, but prolonged heating should be avoided to prevent degradation of the protected amino acid.

Validated Experimental Protocols

Trustworthy protocols are self-validating. The following procedures are designed to ensure complete dissolution and accurate concentration for use in SPPS.

Protocol for Preparation of a 0.5 M Stock Solution

This protocol is standard for preparing amino acid solutions for automated peptide synthesizers.

-

Pre-Requisites:

-

Calibrated analytical balance.

-

Volumetric flask (Class A).

-

High-purity, amine-free DMF.

-

Vortex mixer and/or magnetic stirrer.

-

-

Procedure:

-

Weigh 2.523 g of Dde-Dab(Fmoc)-OH powder into a clean, dry 10 mL volumetric flask.

-

Add ~7 mL of amine-free DMF to the flask.

-

Stopper the flask and vortex or stir the mixture until all solid has completely dissolved. A clear solution with no visible particulates should be obtained.

-

Visual Inspection is Key: Hold the flask against a dark background to confirm the absence of any undissolved material.

-

Once fully dissolved, add DMF to the 10 mL calibration mark (meniscus on the line).

-

Invert the flask 10-15 times to ensure a homogenous solution.

-

The solution is now ready for use. For storage, seal tightly and store at 2-8°C, bringing to room temperature before use to prevent water condensation.

-

Protocol for Determining Maximum Solubility (Saturation Point)

This protocol can be used to establish the precise solubility limit under your specific laboratory conditions.

-

Setup:

-

Prepare a series of vials with a precise volume of DMF (e.g., 1.0 mL).

-

Maintain a constant temperature using a water bath or incubator shaker.

-

-

Procedure:

-

To the first vial, add a small, accurately weighed amount of Dde-Dab(Fmoc)-OH (e.g., 100 mg).

-

Agitate the vial (vortex or stir) for a set period (e.g., 15 minutes) at a constant temperature.

-

Visually inspect for complete dissolution.

-

If dissolved, continue adding small, weighed increments of the solute to the same vial, ensuring complete dissolution after each addition.

-

The saturation point is reached when a small amount of solid material persists even after prolonged agitation (>1 hour).

-

To confirm, filter the saturated solution through a 0.2 µm PTFE syringe filter to remove undissolved solid.

-

The concentration of the resulting clear solution can be determined accurately by a suitable analytical method (e.g., gravimetric analysis after solvent evaporation, or by creating a calibration curve with UV-Vis spectroscopy or HPLC).

-

Troubleshooting Guide for Common Solubility Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Slow or Incomplete Dissolution | 1. Poor quality DMF (high water or amine content).2. Low ambient temperature.3. Reaching saturation limit. | 1. Use fresh, high-purity, amine-free DMF.2. Gently warm the solution (to ~30-40°C) with agitation.3. Prepare a more dilute solution. |

| Solution appears cloudy or hazy | 1. Particulate contamination in solute or solvent.2. Presence of insoluble impurities.3. High water content in DMF causing micro-emulsions. | 1. Filter the solution through a 0.2-0.45 µm PTFE syringe filter.2. Verify the purity of the Dde-Dab(Fmoc)-OH lot.3. Use anhydrous grade DMF. |

| Precipitation upon standing/storage | 1. Solution was supersaturated (e.g., prepared warm and cooled).2. Solvent evaporation from a poorly sealed container.3. Degradation of the solute over time. | 1. Prepare solutions at the temperature of use or gently warm before use.2. Ensure vials are sealed tightly with proper caps.3. Prepare fresh solutions daily for critical applications. |

Conclusion

Dde-Dab(Fmoc)-OH exhibits excellent solubility in high-purity N,N-Dimethylformamide, estimated to be around 0.5 M under standard laboratory conditions. This robust solubility is a direct consequence of the favorable intermolecular interactions between the polar aprotic nature of DMF and the distinct polar and nonpolar moieties of the protected amino acid. By adhering to best practices—using high-quality solvent, ensuring accurate measurements, and performing visual verification of dissolution—researchers can confidently prepare solutions that will perform reliably in both manual and automated peptide synthesis, thereby safeguarding the integrity and success of their synthetic workflows.

References

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.[9]

-

CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis.[1]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.[12]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.[10]

-

Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[13]

-

Chemistry LibreTexts. (2022). Backgrounds of Amino Acids.[14]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent.[2]

-

Sigma-Aldrich. (n.d.). Fmoc-Dab(ivDde)-OH Novabiochem.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

-

ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents....[15]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.[16]

-

Augustyns, K., et al. (1997). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Journal of Peptide Research, 50(2), 118-125.[3]

-

LGC Standards. (n.d.). Focus on FMOC chemistry.[7]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[11]

-

Sigma-Aldrich. (n.d.). Dde-OH Novabiochem.

-

Open Access Dissertations. (1970). The Solubility of Amino Acids in Various Solvent Systems.[17]

-

Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

-

Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.[18]

-

Bornaghi, L., et al. (2006). Dde as a protecting group for carbohydrate synthesis. Journal of Carbohydrate Chemistry, 25(1), 1-18.[4]

-

Anaspec. (n.d.). Fmoc-Dab(Dde)-OH - 1 g.[5]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.[8]

-

Biotage. (2023). Optimizing the removal of an ivDde protecting group.[19]

-

Organic Chemistry Portal. (n.d.). Protective Groups.[20]

-

Sigma-Aldrich. (n.d.). Fmoc-Dab(Boc)-OH.

-

PubChem. (n.d.). Fmoc-Dab(Ac)-OH.[21]

-

Advanced ChemTech. (n.d.). Fmoc-Dab(Dde)-OH.[6]

Sources

- 1. peptide.com [peptide.com]

- 2. biotage.com [biotage.com]

- 3. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. Fmoc-Dab(Dde)-OH - 1 g [anaspec.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chem.uci.edu [chem.uci.edu]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 18. biosynth.com [biosynth.com]

- 19. biotage.com [biotage.com]

- 20. Protective Groups [organic-chemistry.org]

- 21. Fmoc-Dab(Ac)-OH | C21H22N2O5 | CID 154776156 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction to Orthogonally Protected Amino Acids

Executive Summary

In complex peptide synthesis—particularly for cyclic peptides, antibody-drug conjugates (ADCs), and branched biomolecules—standard protection schemes (Fmoc/tBu or Boc/Bzl) are often insufficient. The ability to selectively deprotect a specific functional group while leaving others intact is defined as orthogonality .

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of orthogonally protected amino acids. We will explore the mechanistic underpinnings of the "Third Dimension" of protection (Alloc, ivDde, Mmt), provide self-validating experimental protocols, and offer strategic frameworks for designing complex syntheses.

Part 1: The Principle of Orthogonality

True orthogonality is a mathematical concept applied to chemistry: Two protecting groups are orthogonal if Group A can be removed in the presence of Group B , AND Group B can be removed in the presence of Group A , using different chemical mechanisms.

This is distinct from compatibility , where Group A is labile to conditions that leave Group B intact, but the reverse is not true (modulated lability).

The Dimensions of Protection[1]

| Dimension | Mechanism | Primary Groups | Cleavage Condition |

| 1st Dimension | Base-Labile | Fmoc | 20% Piperidine |

| 2nd Dimension | Acid-Labile | Boc, tBu, Trt, Pbf | 50-95% TFA |

| 3rd Dimension | Allylic (Pd) | Alloc, Allyl | Pd(PPh₃)₄ (Neutral) |

| 4th Dimension | Nucleophilic | ivDde, Dde | 2% Hydrazine |

| 5th Dimension | Hyper-Acid | Mmt, Mtt | 1% TFA (DCM) |

Part 2: The Primary Axes (Fmoc vs. Boc)

Before utilizing orthogonal side chains, one must select the backbone strategy. While Fmoc is the industry standard for safety and ease, Boc retains utility for "difficult sequences."

Comparative Technical Analysis

| Feature | Fmoc Strategy | Boc Strategy | Scientist's Note |

| N-Term Deprotection | 20% Piperidine (Base) | 50% TFA (Acid) | Fmoc is orthogonal to acid-labile side chains. |

| Side-Chain Lability | Acid (TFA) | HF or TFMSA (Strong Acid) | HF requires specialized Teflon lines and high safety protocols. |

| Aggregation | High risk in hydrophobic regions | Lower risk | Protonation of N-terminus in Boc chemistry disrupts H-bond aggregates (beta-sheets). |

| Orthogonal Compatibility | Excellent (Alloc, Dde, Mmt) | Limited | Boc's harsh final cleavage (HF) destroys most orthogonal groups. |

Part 3: The "Third Dimension" – Side-Chain Orthogonality

This section details the three most critical orthogonal groups for modifying peptides on-resin (e.g., cyclization, dye labeling).

Alloc (Allyloxycarbonyl)[2][3]

-

Mechanism: Palladium(0)-catalyzed allyl transfer.

-

Utility: The "Gold Standard" for orthogonality. Stable to acids and bases.

-

Critical Insight: The reaction generates a reactive

-allyl palladium complex. Without a scavenger , this complex will re-alkylate the amine.[1] -

Preferred Scavenger: Phenylsilane (

) is superior to morpholine or dimedone for efficiency and ease of washing.

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)[6]

-

Mechanism: Nucleophilic attack by hydrazine followed by cyclization to a stable indazole.

-

Utility: Masks amines (Lys, Orn, Dap).

-

Dde vs. ivDde: Standard Dde is prone to migration to the

-amine during piperidine treatment.[2][3] ivDde is sterically hindered (isovaleryl tail), preventing this migration.[2] -

The "Fmoc Trap": Hydrazine removes Fmoc. You cannot selectively remove ivDde while keeping an N-terminal Fmoc.

-

Solution: Use Boc-protection for the N-terminus if on-resin modification is required.[2]

-

Mmt (Monomethoxytrityl)

-

Mechanism: Hyper-acid lability (stable cation formation).

-

Utility: Cys/Lys protection. Removed with 1% TFA, leaving tBu/Boc (requires >50% TFA) intact.

-

Critical Insight: The reaction is an equilibrium. You must use a flow-wash technique to permanently remove the trityl cation.

Part 4: Visualization of Pathways

Diagram 1: The Orthogonality Logic Flow

This diagram illustrates the decision matrix for selecting protecting groups based on the cleavage mechanism.

Caption: Decision matrix for selecting orthogonal pairs. Fmoc allows for both Alloc (Metal) and ivDde (Nucleophilic) branching.

Diagram 2: Alloc Deprotection Mechanism

A visual representation of the Palladium cycle and the necessity of the scavenger.

Caption: The Alloc deprotection cycle. Note that Phenylsilane is crucial to trap the allyl cation and drive the reaction forward.

Part 5: Experimental Protocols (Self-Validating)

These protocols are designed to be robust. "Self-validating" means the steps include visual or analytical checks to ensure completion.

Protocol A: Alloc Removal (Pd/PhSiH₃)

Application: Unmasking Lys/Orn for side-chain conjugation.

-

Preparation: Swell resin in DCM (Dichloromethane) for 15 min under Argon. Solvent must be anhydrous.[4]

-

Reagent Mix: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (

, 10 eq) in dry DCM.-

Note: The solution should be yellow/orange. If it turns black immediately, your solvent is wet or the catalyst is dead.

-

-

Reaction: Add solution to resin. Agitate gently for 30 minutes.

-

Repetition: Drain and repeat Step 2-3 once.

-

Wash (Crucial):

-

DCM x 3[5]

-

0.5% Sodium Diethyldithiocarbamate in DMF x 3 (Removes Pd residues; look for yellow wash turning clear).

-

DMF x 5.

-

-

Validation: Perform a standard Kaiser Test. A dark blue resin bead indicates successful deprotection.

Protocol B: ivDde Removal (Hydrazine)

Application: Orthogonal unmasking of amines.

-

Reagent: Prepare 2% Hydrazine Monohydrate in DMF (v/v).

-

Reaction: Add to resin. Agitate for 3 minutes. Drain.

-

Repetition: Repeat 3 times (3 min each).

-

Why short bursts? Long exposure can reduce the indazole byproduct solubility, causing it to precipitate on the resin.

-

-

Monitoring: Collect the filtrate. The byproduct (indazole) absorbs at 290 nm .[3][6]

-

Validation: Continue washing until the filtrate has an OD290 < 0.1.

-

-

Wash: DMF x 5, DCM x 3.

Protocol C: Mmt Removal (1% TFA)

Application: Hyper-acid sensitive unmasking (e.g., for Cys).

-

Reagent: 1% TFA (Trifluoroacetic acid) + 5% TIS (Triisopropylsilane) in DCM.

-

TIS is mandatory to quench the methoxytrityl cation.

-

-

Flow Method: Do not incubate. Add reagent, shake for 1 minute, drain immediately.

-

Repetition: Repeat 10-15 times.

-

Visual Check: The filtrate will be yellow/orange (trityl cation). Repeat until the filtrate is colorless.

-

-

Neutralization: Wash immediately with 5% DIPEA/DCM to neutralize residual acid on the resin before proceeding.

Part 6: Strategic Planning for Complex Targets

When designing a synthesis, map the deprotection hierarchy in reverse order of the final product needs.

Scenario: Synthesis of a Cyclic Peptide with a Fluorescent Tag.

-

Requirement 1: Backbone cyclization (Head-to-Tail).

-

Requirement 2: Side-chain Fluorescein attachment (Lysine).

Recommended Strategy:

-

Resin: 2-Chlorotrityl Chloride (Hyper-acid labile cleavage).

-

C-Term/N-Term: Fmoc/tBu backbone.

-

Lysine for Dye: Use Fmoc-Lys(ivDde)-OH .[6]

-

Workflow:

-

Assemble linear peptide.

-

Step 1: Remove N-term Fmoc (Piperidine).[5]

-

Step 2: Cleave from resin (1% TFA). Note: Side chains (tBu) and ivDde remain intact.

-

Step 3: Cyclize backbone in solution (Head-to-Tail).

-

Step 4: Remove ivDde (2% Hydrazine).

-

Step 5: Conjugate Fluorescein.

-

Step 6: Global Deprotection (95% TFA) to remove tBu.

-

References

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

-

Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]

-

Gómez-Martínez, P., et al. (1999). N-Alloc Protecting Group: An Alternative for the Synthesis of Peptides. Journal of the Chemical Society, Perkin Transactions 1, 2871–2874. [Link]

-

Biotage Application Note. (2023). Measure and Optimize the Removal of MMT Protecting Groups. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. ivDde-L-Lys(Fmoc)-OH (1446752-60-8) for sale [vulcanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Orthogonal Deprotection of Dde/ivDde Residues

Strategic Overview: The Orthogonality Principle

In complex solid-phase peptide synthesis (SPPS), particularly for cyclic peptides, branched structures, or side-chain fluorophore labeling, standard Fmoc/tBu strategies are insufficient. You require a "third dimension" of orthogonality—a protecting group stable to both piperidine (Fmoc removal) and TFA (final cleavage), yet removable under mild conditions that do not affect the growing peptide chain.[1]

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and its sterically hindered variant ivDde serve this function. They mask primary amines (typically Lysine

Decision Matrix: Dde vs. ivDde

| Feature | Dde | ivDde |

| Structure | Standard steric profile | Sterically hindered (isovaleryl) |

| Stability (Piperidine) | Moderate (Can migrate to | High (Resistant to migration) |

| Removal Speed | Fast (2% Hydrazine, ~10 min) | Slower (May require longer time) |

| Primary Use Case | Short peptides, simple labeling | Long sequences, minimizing side-reactions |

Mechanistic Insight: The "Indazole Trap"

Understanding the mechanism is vital for troubleshooting. The deprotection is not a simple hydrolysis; it is a transamination-cyclization cascade .

-

Nucleophilic Attack: Hydrazine (

) attacks the exocyclic double bond of the Dde ring. -

Cyclization: The intermediate undergoes rapid intramolecular condensation.

-

Release: This expels the free amine (peptide side chain) and forms a stable, UV-active byproduct: 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole .

Critical Consequence: The indazole byproduct is a chromophore (

Figure 1: The transamination-cyclization mechanism releasing the stable indazole byproduct.

Detailed Protocol: Hydrazine-Mediated Cleavage[1][3][4][5][6][7]

Safety Warning: Hydrazine monohydrate is toxic, a suspected carcinogen, and corrosive. Handle in a fume hood with appropriate PPE.

Reagents

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.[2]

-

Reagent: Hydrazine Monohydrate (

). -

Standard Solution: 2% v/v Hydrazine in DMF.

Step-by-Step Workflow

Step 1: Pre-Conditioning

Ensure the N-terminus of the peptide is protected with a group stable to hydrazine (e.g., Boc ). If the N-terminus is Fmoc-protected, hydrazine will remove it.[3]

-

Wash resin with DMF (

min).[4]

Step 2: The Deprotection Cycles

Perform multiple short treatments rather than one long exposure to minimize side reactions (see Section 4).

-

Add 2% Hydrazine/DMF solution (approx. 10 mL per gram of resin).

-

Agitate at room temperature for 3 minutes .

-

Drain and collect the filtrate (optional: save for UV analysis).

-

Repeat steps 1-3 two more times (Total:

min).-

Note for ivDde: If using ivDde on a sterically crowded peptide, extend to

min.

-

Step 3: The "Self-Validating" Wash

The indazole byproduct sticks to resin. Thorough washing is non-negotiable.

-

Wash with DMF (

min).[4] -

Validation Check: Measure the UV absorbance of the final DMF wash at 290 nm.

-

Abs > 0.1: Wash again.

-

Abs < 0.05: Deprotection and cleaning are complete.

-

Step 4: Post-Deprotection Neutralization (Crucial)

Hydrazine is basic. Residual hydrazine can interfere with subsequent activation (e.g., HBTU/HATU couplings).

-

Wash with 5% DIPEA in DMF (

min). -

Wash with DMF (

min). -

Proceed immediately to side-chain modification.

Troubleshooting & Optimization

Common Pitfalls and Solutions

| Issue | Cause | Solution |

| N-terminal Loss | Fmoc was present during hydrazine treatment.[2][5][3][4][6] | Must use Boc-protection for N-terminus before Dde removal.[2][5] |

| Arg | Hydrazine concentration too high or time too long. | Strictly limit to 2% conc. and <30 min total exposure. |

| Incomplete Removal | Aggregation or ivDde steric hindrance. | Increase hydrazine to 4% (riskier) or use NMP as solvent to improve swelling. |

| Allyl Reduction | Hydrazine reducing Alloc/Allyl groups. | Add Allyl Alcohol to the hydrazine cocktail as a scavenger. |

The "Migration" Issue

During Fmoc removal (piperidine treatment) earlier in the synthesis, Dde can migrate from a Lys side chain to a free N-terminal amine.[7][8]

-

Prevention: Use ivDde instead of Dde. The bulky isovaleryl group prevents the nucleophilic attack required for migration.

Visual Workflow: Orthogonal Synthesis

Figure 2: Operational workflow for orthogonal Dde removal and subsequent modification.

References

-

Bycroft, B. W., et al. (1993). A novel Lysine-protecting procedure for Continuous-flow solid-phase synthesis of branched peptides.[8] Journal of the Chemical Society, Chemical Communications, (9), 778–779. Link

-

Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis.[8] Tetrahedron Letters, 39(12), 1603-1606. Link

-

Merck/Novabiochem. Technical Note: Removal of Dde and ivDde Protecting Groups. Link

-

Diaz-Mochon, J. J., et al. (2004). Selective orthogonal deprotection of the Dde group in the presence of Fmoc. Organic Letters, 6(7), 1127-1129. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. rsc.org [rsc.org]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Peptide-PNA Conjugates Utilizing Dde-Dab(Fmoc)-OH

Introduction: Bridging Peptides and Nucleic Acid Mimics for Advanced Therapeutics

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs characterized by a charge-neutral polyamide backbone, which imparts them with unique properties such as high binding affinity and specificity to complementary DNA and RNA sequences, and remarkable resistance to enzymatic degradation.[1] These attributes make PNAs promising candidates for various therapeutic and diagnostic applications, including antisense therapies, gene regulation, and the development of antimicrobial agents.[1][2][3][] However, the therapeutic potential of PNAs is often hampered by their poor cellular uptake and limited bioavailability.[1]

To overcome these limitations, PNAs are frequently conjugated to cell-penetrating peptides (CPPs) or other bioactive peptides that can facilitate their transport across cellular membranes.[1][] This application note provides a detailed guide for the synthesis of peptide-PNA conjugates using a robust and versatile solid-phase synthesis strategy. A key feature of this protocol is the use of Nα-Fmoc-Nγ-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl]-L-2,4-diaminobutyric acid (Fmoc-Dab(Dde)-OH) as a branching unit. This building block enables the orthogonal synthesis of a peptide and a PNA chain from a single branching point on the solid support, offering precise control over the final conjugate's architecture.

The core of this strategy lies in the principle of orthogonal protection , where distinct protecting groups can be removed under specific conditions without affecting others.[5][6] Here, the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile (removed by piperidine), is used for the temporary protection of the α-amino group during both peptide and PNA chain elongation. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group, which is selectively removed by hydrazine, protects the side-chain amino group of the diaminobutyric acid (Dab) residue.[7][8] This orthogonality allows for the sequential synthesis of the peptide and PNA moieties in a controlled manner.

The Chemistry of Orthogonal Synthesis with Dde-Dab(Fmoc)-OH

The successful synthesis of well-defined peptide-PNA conjugates hinges on a meticulously planned protecting group strategy. The Fmoc-Dab(Dde)-OH linker is central to this process, providing a scaffold for the divergent growth of the two distinct molecular entities.

The synthesis commences with the immobilization of the Fmoc-Dab(Dde)-OH linker onto a suitable solid support, typically a Rink Amide resin for C-terminal amide peptides.[9][10] Following the coupling of the linker, the N-terminal Fmoc group is removed, and the peptide chain is elongated using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11] Once the desired peptide sequence is assembled, the terminal amino group is capped (e.g., with acetic anhydride) to prevent any unwanted side reactions in the subsequent steps.

The focus then shifts to the Dde-protected side chain of the Dab residue. The Dde group is selectively cleaved using a solution of hydrazine in a suitable solvent like N,N-dimethylformamide (DMF).[7][8][12] This step is critical and must be performed under conditions that do not affect the Fmoc-protected amino acids in the peptide chain or the acid-labile protecting groups on the PNA nucleobases. The newly liberated amino group on the Dab side chain serves as the starting point for the assembly of the PNA oligomer using Fmoc-protected PNA monomers.[9]

This sequential approach ensures the formation of a conjugate with a precisely defined structure, where the peptide and PNA chains are covalently linked through the Dab residue.

Figure 1: Workflow for the synthesis of Peptide-PNA conjugates.

Detailed Protocols

Materials and Reagents

-

Resin: Rink Amide resin (e.g., 0.5 mmol/g loading)

-

Amino Acids: Fmoc-protected amino acids

-

Linker: Fmoc-Dab(Dde)-OH

-

PNA Monomers: Fmoc/Bhoc protected PNA monomers

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP)

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Deprotection Reagents: 20% (v/v) Piperidine in DMF, 2% (v/v) Hydrazine in DMF

-

Capping Reagent: Acetic anhydride

-

Cleavage Cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane (TIS) and water)

-

Precipitation and Washing: Cold diethyl ether

Protocol 1: Solid-Phase Synthesis of a Peptide-PNA Conjugate

This protocol outlines the manual synthesis of a model peptide-PNA conjugate. Automated synthesizers can also be programmed to perform these steps.[13][14][15]

-

Resin Swelling and Linker Coupling:

-

Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF.

-

Dissolve Fmoc-Dab(Dde)-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF/NMP.

-

Add the coupling solution to the resin and agitate for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Peptide Chain Elongation (Fmoc-SPPS):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes.[9][16]

-

Wash the resin with DMF (5x).

-

Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the coupling solution to the resin and agitate for 45-60 minutes.

-

Wash the resin with DMF (3x).

-

Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

-

N-Terminal Capping:

-

After the final peptide coupling and Fmoc deprotection, wash the resin with DMF.

-

Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

-

Wash the resin with DMF (5x) and DCM (3x), then dry under vacuum.

-

-

Dde Deprotection:

-

PNA Chain Elongation:

-

PNA Monomer Coupling: Dissolve the Fmoc/Bhoc-protected PNA monomer (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in NMP.[9]

-

Add the coupling solution to the resin and agitate for 30-45 minutes.[9]

-

Wash the resin with DMF (3x).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF as described in step 2.

-

Repeat the coupling and deprotection steps for each PNA monomer.

-

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM (5x) and dry thoroughly.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the cleavage mixture into a collection tube.

-

Precipitate the crude conjugate by adding cold diethyl ether.

-

Centrifuge to pellet the conjugate, decant the ether, and repeat the ether wash twice.

-

Dry the crude product under vacuum.

-

Quantitative Data Summary

| Step | Reagent | Molar Equivalents (relative to resin loading) | Reaction Time | Solvent |

| Linker Coupling | Fmoc-Dab(Dde)-OH | 3 | 2 hours | DMF/NMP |

| HCTU | 2.9 | |||

| DIPEA | 6 | |||

| Peptide Coupling | Fmoc-Amino Acid | 3 | 45-60 min | DMF |

| HCTU | 2.9 | |||

| DIPEA | 6 | |||

| Fmoc Deprotection | Piperidine | 20% (v/v) | 3 + 7 min | DMF |

| Dde Deprotection | Hydrazine | 2% (v/v) | 3 x 3 min | DMF |

| PNA Coupling | Fmoc/Bhoc-PNA Monomer | 3 | 30-45 min | NMP |

| HCTU | 2.9 | |||

| DIPEA | 6 | |||

| Cleavage | TFA/TIS/H₂O | 95:2.5:2.5 | 2-3 hours | - |

Characterization and Purification